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Abstract
Verazide, a hydrazone derivative of the frontline antitubercular drug isoniazid, has been

recognized for its tuberculostatic properties. This technical guide provides a comprehensive

overview of Verazide's chemical structure, its established biological activity against

Mycobacterium tuberculosis, and the molecular mechanism underpinning its therapeutic action.

This document synthesizes available data on its chemical identifiers, biological efficacy, and the

experimental methodologies used for its characterization, offering a valuable resource for

researchers in the field of antimicrobial drug discovery and development.

Chemical Structure and Identification
Verazide is chemically designated as N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-4-

carbohydrazide. It is formed through the condensation of isoniazid and veratraldehyde.[1] The

key chemical identifiers for Verazide are summarized in the table below.
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Identifier Value

IUPAC Name

N'-[(E)-(3,4-

dimethoxyphenyl)methylidene]pyridine-4-

carbohydrazide[2]

Molecular Formula C₁₅H₁₅N₃O₃[2]

Molecular Weight 285.30 g/mol [2]

CAS Number 93-47-0[2]

SMILES String
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC

=C2)OC[2]

InChI Key HPXIKMBHOXLFOR-LICLKQGHSA-N[2]

Biological Activity: Tuberculostatic Action
Verazide exhibits significant biological activity as a tuberculostatic agent, meaning it inhibits the

growth and proliferation of Mycobacterium tuberculosis.[2][3] As a derivative of isoniazid, its

primary therapeutic effect is directed against this pathogenic bacterium.

Quantitative Analysis of Biological Activity
The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of the compound that prevents visible growth of a

microorganism. While the seminal 1957 study by S.D. Rubbo, J. Edgar, and G. Vaughan, titled

"Chemotherapy of tuberculosis. I. Antituberculous activity of verazide and related hydrazones,"

provides the foundational evidence for Verazide's activity, the specific MIC values from this

publication could not be retrieved through available search resources.

However, the broader class of isoniazid-hydrazones has been extensively studied, with

numerous derivatives demonstrating potent activity against the reference M. tuberculosis strain

H37Rv. The following table presents representative MIC values for various isoniazid-hydrazone

derivatives to provide a contextual understanding of the expected efficacy of Verazide.
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Isoniazid-Hydrazone
Derivative

MIC against M.
tuberculosis H37Rv
(µg/mL)

Reference

Isoniazid-Isatin Hydrazone 5 >100 [1][4]

Isoniazid-Isatin Hydrazone 6 50 [1][4]

Isoniazid-Isatin Hydrazone 7 6.25 [1][4]

Indolylhydrazone Derivative 0.2 [5]

Naphthoquinoidal Hydrazone 6.25 [6]

Isoniazid (Reference) 0.025 [5]

Mechanism of Action: Inhibition of Mycolic Acid
Synthesis
The tuberculostatic activity of Verazide, like other isoniazid hydrazones, is attributed to its

ability to inhibit the synthesis of mycolic acids, which are essential and unique components of

the mycobacterial cell wall.[1][7]

The Mycolic Acid Synthesis Pathway
Mycolic acids are long-chain fatty acids that form a protective, waxy layer around M.

tuberculosis, contributing to its virulence and resistance to common antibiotics. The

biosynthesis of these crucial lipids is a complex process involving a type-II fatty acid synthase

(FAS-II) system. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase,

known as InhA.[1][7]

Verazide as a Pro-drug and InhA Inhibitor
Isoniazid, the parent compound of Verazide, is a pro-drug that requires activation by the

mycobacterial catalase-peroxidase enzyme, KatG.[7] This activation leads to the formation of a

reactive species that subsequently inhibits InhA. While direct evidence for Verazide's activation

by KatG and subsequent inhibition of InhA is not explicitly available in the retrieved literature,

the structural similarity to isoniazid and the established mechanism for the isoniazid-hydrazone

class strongly suggest a similar mode of action. The inhibition of InhA disrupts the FAS-II
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pathway, leading to the cessation of mycolic acid production and ultimately inhibiting bacterial

growth.

Mycobacterium tuberculosis

Verazide (Prodrug) KatG
(Catalase-Peroxidase)

Activation Activated Verazide InhA
(Enoyl-ACP Reductase)

Inhibition FAS-II PathwayCatalyzes Mycolic Acid Synthesis Cell Wall Integrity

Prepare M. tuberculosis
inoculum (0.5 McFarland)

Dilute inoculum
to 1x10^5 CFU/mL

Inoculate plate with
bacterial suspension

Prepare serial dilutions
of Verazide in 96-well plate

Incubate at 37°C
(7-14 days)

Read MIC
(Lowest concentration with no growth)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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